molecular formula C12H21N3OS B7927297 (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide

Cat. No.: B7927297
M. Wt: 255.38 g/mol
InChI Key: SXFINVOFSUTFQE-NSHDSACASA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide (CAS: 20000-51-5) is a chiral amide derivative featuring a thiazole ring, isopropyl, and methyl substituents. Notably, this compound has been discontinued by suppliers such as CymitQuimica, likely due to challenges in synthesis, stability, or shifting research priorities toward more complex analogs .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(1,3-thiazol-5-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-8(2)11(13)12(16)15(9(3)4)6-10-5-14-7-17-10/h5,7-9,11H,6,13H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFINVOFSUTFQE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=CS1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CN=CS1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide and a suitable base, such as sodium hydride.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the thiazole derivative and an appropriate amine, such as (S)-2-amino-3-methylbutyric acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Thiazole derivatives with new substituents.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives can act as inhibitors of certain cancer cell lines by interfering with cellular signaling pathways associated with tumor growth . The thiazole moiety is known for its ability to enhance the bioactivity of various compounds, making this compound a candidate for further investigation in cancer treatment protocols.

1.2 Neurological Applications

The compound has been studied for its potential neuroprotective effects. Preliminary findings suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers have noted that compounds with similar structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially improving cognitive function .

Pharmacological Applications

2.1 Antimicrobial Activity

There is growing interest in the antimicrobial properties of thiazole-containing compounds. This compound has shown efficacy against various bacterial strains in vitro. A study demonstrated its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death . This property positions the compound as a candidate for developing new antibiotics, particularly against resistant strains.

2.2 Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been investigated for their anti-inflammatory potential. Research indicates that the compound can inhibit pro-inflammatory cytokines, which are involved in inflammatory responses . This suggests possible applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biochemical Applications

3.1 Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management . This inhibition may lead to improved glycemic control in diabetic patients.

3.2 Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies, which are crucial for drug development. By modifying different functional groups on the thiazole ring or the amine side chains, researchers can optimize the pharmacokinetic and pharmacodynamic properties of the compound . These studies are essential for understanding how structural changes affect biological activity and therapeutic efficacy.

Case Studies and Data Tables

Application AreaFindingsReference
AnticancerInhibits tumor growth via signaling interference
NeurologicalModulates neurotransmitter systems
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme InhibitionInhibits DPP-IV for diabetes management

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Core structure: Butyramide backbone with an amino group at the (S)-configured carbon.
  • Substituents :
    • N-isopropyl group.
    • N-thiazol-5-ylmethyl moiety.
    • 3-methyl branch on the butyramide chain.

Comparison with Discontinued Thiazole Derivatives ()

CymitQuimica’s discontinued products include structurally related thiazole-containing compounds:

Compound Name Core Structure Key Substituents Status
(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide Butyramide Thiazol-5-ylmethyl, isopropyl, methyl Discontinued
2-(Thiophen-2-yl)piperidine hydrochloride Piperidine Thiophen-2-yl Discontinued
Methyl 3-(benzo[d]thiazol-2-yl)benzoate Benzoate ester Benzothiazole Discontinued

Key Differences :

  • Thiophen-2-yl vs. Thiazol-5-ylmethyl : The thiophene ring (sulfur-containing five-membered ring) in 2-(Thiophen-2-yl)piperidine lacks the nitrogen atom present in thiazole, altering electronic properties and binding interactions .
  • Benzothiazole vs. Thiazole : Methyl 3-(benzo[d]thiazol-2-yl)benzoate incorporates a fused benzothiazole ring, enhancing aromaticity and possibly improving UV absorption for analytical applications .

Comparison with Pharmacopeial Forum Compounds ()

Complex analogs reported in Pharmacopeial Forum (2017) exhibit advanced structural motifs:

Compound (Simplified Description) Key Features Functional Implications
Thiazol-5-ylmethyl carbamate derivatives Multiple stereocenters (2S,3S,5R), diphenylhexan backbone, hydroperoxypropan-2-yl groups Likely protease inhibitors with enhanced target specificity due to stereochemical precision.
Bis(thiazol-5-ylmethyl) octadecanedioate Two thiazole rings, tetrabenzyl groups, hydroxy and isopropyl substituents Potential dual-targeting molecules with improved membrane penetration.

Critical Contrasts :

  • Complexity : The target compound lacks the multi-ring systems (e.g., diphenylhexan) and additional functional groups (e.g., carbamate, ureido) seen in Pharmacopeial Forum analogs, which may confer higher binding affinity or metabolic stability .
  • Stereochemistry : The target’s single (S)-configuration contrasts with the multi-stereocenter frameworks of PF compounds, which are tailored for precise enzyme interactions .

Research Implications and Discontinuation Analysis

The discontinuation of this compound may reflect:

Synthetic Challenges : Multi-step synthesis of chiral amides with branched alkyl groups can be cost-prohibitive.

Efficacy Limitations : Simpler structure compared to PF analogs may result in lower biological activity or selectivity .

Shift to Advanced Analogs : Trends in drug discovery favor compounds with extended pharmacophores (e.g., carbamate/ureido linkages) for improved pharmacokinetics .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide, also known by its CAS number 1803587-47-4, is a thiazole-containing compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, which is known to contribute to various biological activities. The molecular formula is C12H20ClN3OSC_{12}H_{20}ClN_3OS with a molecular weight of approximately 289.83 g/mol. The compound's structure is critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study focusing on various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring can enhance antimicrobial efficacy against both bacterial and fungal strains .

CompoundActivityReference
Thiazole Derivative AModerate antibacterial
Thiazole Derivative BHigh antifungal

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a comparative study noted that certain thiazole derivatives exhibited selective cytotoxicity towards colon cancer cells .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Molecular docking studies have suggested that the compound can form hydrogen bonds with target proteins, influencing their activity and leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

In an in vitro study assessing the antimicrobial activity of various thiazole derivatives, this compound was tested against a panel of pathogens. The results indicated that this compound exhibited moderate inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

A study investigating the anticancer properties of thiazole derivatives found that this compound significantly inhibited proliferation in colon cancer cell lines. The compound induced apoptosis and was found to affect key signaling pathways involved in cell survival .

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